Ethyl 2-(6-Oxo-3-piperidyl)acetate
Description
Ethyl 2-(6-Oxo-3-piperidyl)acetate is an organic compound featuring a piperidine ring substituted with an oxo group at position 6 and an ethyl acetate moiety at position 2.
- Structural features: The piperidine ring provides a nitrogen-containing heterocycle, while the oxo group introduces polarity, influencing solubility and reactivity. The ethyl acetate side chain enhances lipophilicity, making it suitable for pharmaceutical or synthetic applications .
- Synthesis: Similar compounds are synthesized via esterification or nucleophilic substitution reactions. For example, ethyl oxalate derivatives are prepared using ethyl 2-chloro-2-oxoacetate and alcohols/amines under basic conditions .
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 2-(6-oxopiperidin-3-yl)acetate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)5-7-3-4-8(11)10-6-7/h7H,2-6H2,1H3,(H,10,11) |
InChI Key |
SFMATUJECQVWAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC(=O)NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-Oxo-3-piperidyl)acetate typically involves the reaction of piperidine derivatives with ethyl acetate under specific conditions. One common method includes the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane as a solvent and lutidine and TBTU as coupling agents at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-Oxo-3-piperidyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
Ethyl 2-(6-Oxo-3-piperidyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is explored for its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-Oxo-3-piperidyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-(6-Oxo-3-piperidyl)acetate with structurally related compounds, highlighting differences in molecular properties, applications, and research findings:
Key Observations:
Structural Impact on Properties :
- Polarity : Oxo and amine groups (e.g., in Boc-protected derivatives ) increase hydrophilicity, whereas styryl or imidazo-pyridine groups enhance aromatic interactions.
- Molecular Weight : Derivatives with bulkier substituents (e.g., styryl in ) exhibit higher molecular weights (~286 g/mol) compared to simpler piperidine esters (~201 g/mol).
Applications: Pharmaceutical Intermediates: Piperidine- and pyridazine-based esters (e.g., ) are frequently used in drug synthesis due to their modular reactivity.
Synthetic Flexibility :
- Ethyl acetate esters are versatile intermediates. For example, ethyl 2-chloro-2-oxoacetate reacts with amines/alcohols to form diverse analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
